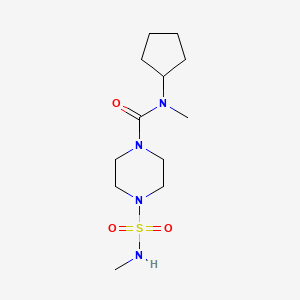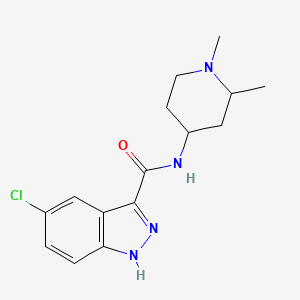
N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays an important role in the metabolism of the neurotransmitter GABA, which is involved in the regulation of neuronal excitability in the brain. CPP-115 has been shown to increase GABA levels in the brain, leading to potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and physiological effects:
N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide has been shown to increase GABA levels in the brain, leading to various biochemical and physiological effects. These effects include increased inhibitory neurotransmission, decreased neuronal excitability, and reduced seizure activity. N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide has also been shown to have anxiolytic and anticonvulsant effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide in lab experiments is its high degree of selectivity and potency as a GABA aminotransferase inhibitor. This allows for precise manipulation of GABA levels in the brain, leading to more accurate and reliable results. However, one limitation of using N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide. One area of interest is its potential therapeutic applications in the treatment of other neurological disorders, such as depression and schizophrenia. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors based on the structure of N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide. Finally, further research is needed to fully understand the mechanism of action and potential side effects of N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide in order to optimize its therapeutic potential.
Métodos De Síntesis
N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including tert-butyl carbamate, 4-methylsulfonylbenzoyl chloride, and piperazine. The final product is obtained as a white crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide has been shown to increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Clinical trials have also shown promising results in the treatment of cocaine addiction.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-4-(methylsulfamoyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O3S/c1-13-20(18,19)16-9-7-15(8-10-16)12(17)14(2)11-5-3-4-6-11/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKYCYZDNXSIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N1CCN(CC1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359418.png)
![N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359421.png)

![5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359435.png)

![5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359439.png)
![5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359446.png)
![5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359448.png)
![2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B7359467.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)
![5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7359485.png)

![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)
![5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359514.png)